(E)-ジヒドロエファビレンツ

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Efavirenz impurity.

科学的研究の応用

HIV治療と管理

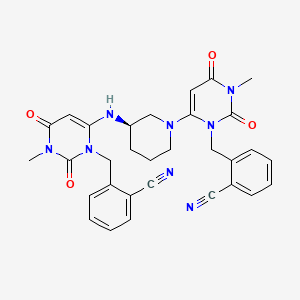

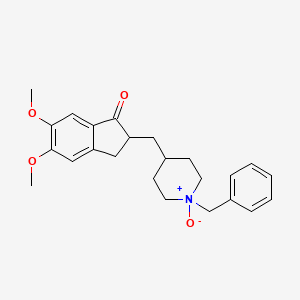

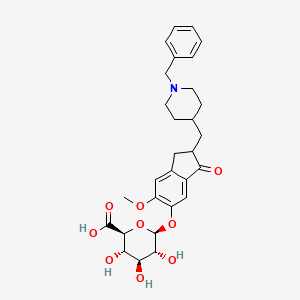

(E)-ジヒドロエファビレンツ: は主に、HIV-1感染症の治療に使用される非ヌクレオシド逆転写酵素阻害剤(NNRTI)としての役割で知られています {svg_1}. この薬剤は、ウイルスの複製に不可欠な逆転写酵素を阻害することによって作用します。この化合物は抗レトロウイルス療法の開発において不可欠であり、HIVの管理のための強力な選択肢を提供しています。

腫瘍学における薬剤のリポジショニング

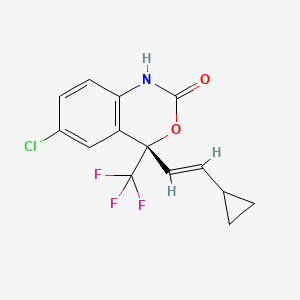

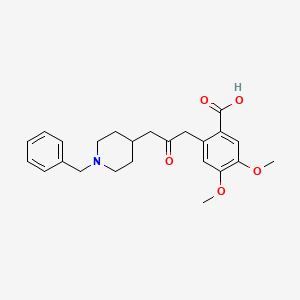

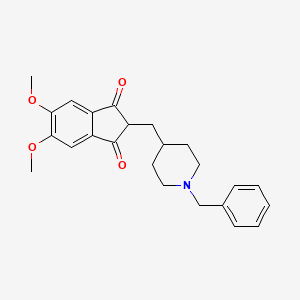

最近の研究では、(E)-ジヒドロエファビレンツの薬剤のリポジショニングという文脈において、特に腫瘍学における可能性を探求しています {svg_2}. この薬剤は、結腸直腸がん、膵臓がん、肺がん、膠芽腫、白血病など、さまざまな培養中の癌の増殖を遅らせる効果を示しています。これは、この化合物が癌治療における補完療法としての有望な道筋であることを示唆しています。

乳がん幹細胞療法

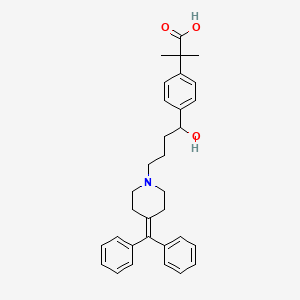

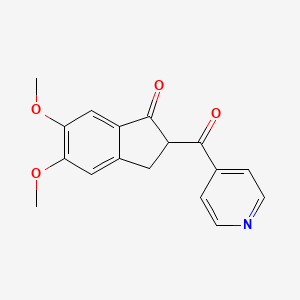

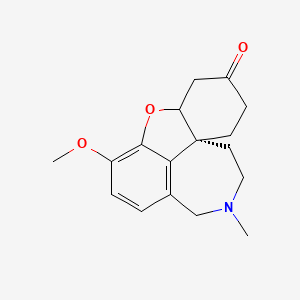

(E)-ジヒドロエファビレンツ: は、乳がん幹細胞(CSC)に対するその効果について調査されてきました {svg_3}. この化合物は、CSCの数、細胞の形態、RNA/マイクロRNAの遺伝子発現、上皮/間葉性CSCサブタイプのレベルを変化させることができます。これは、癌の再発と転移の根本を標的にする新しい治療戦略につながる可能性があります。

製薬学的アッセイにおける分析技術

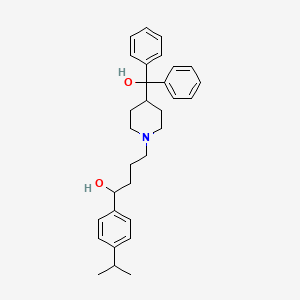

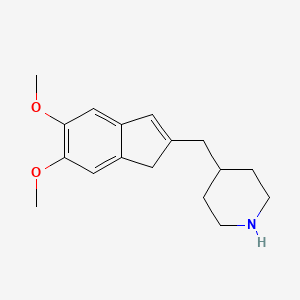

この化合物の分析特性は、さまざまな分光光度法およびクロマトグラフィー法の開発に活用されています {svg_4}. これらの技術は、製薬製剤中の(E)-ジヒドロエファビレンツの分析に不可欠であり、患者に提供される薬剤の品質と一貫性を保証します。

薬物安定性と分解の理解

(E)-ジヒドロエファビレンツの加水分解の速度論と機構に関する研究は、水溶液中におけるこの化合物の安定性に関する貴重な洞察を提供します {svg_5}. この情報は、薬物の有効性と安全性プロファイルに影響を与えるため、薬物の適切な保管、取り扱い、製剤に不可欠です。

放射線療法の強化

(E)-ジヒドロエファビレンツ: は、放射線療法の効果を強化することが示されています {svg_6}. この相乗効果は、従来の癌治療の転帰を改善するために利用でき、現在進行中の癌研究の対象となっています。

作用機序

Target of Action

(E)-Dihydro Efavirenz, also known as SR 695 or Dihydro efavirenz, (E)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat human immunodeficiency virus (HIV) type 1 infection . Its primary target is the reverse transcriptase enzyme of HIV-1 . This enzyme plays a crucial role in the replication of the virus by transcribing viral RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

(E)-Dihydro Efavirenz binds to the reverse transcriptase enzyme, blocking both RNA-dependent and DNA-dependent DNA polymerase activities . This interaction inhibits the replication of HIV-1, preventing the spread of the virus .

Biochemical Pathways

The action of (E)-Dihydro Efavirenz primarily affects the HIV replication pathway by inhibiting the reverse transcriptase enzyme . This disruption prevents the transcription of viral RNA into DNA, thereby halting the integration of viral DNA into the host cell’s genome and the subsequent production of new virus particles .

Result of Action

The inhibition of the reverse transcriptase enzyme by (E)-Dihydro Efavirenz results in the suppression of HIV-1 replication . This suppression prevents the spread of the virus, contributing to the management of HIV-1 infection .

生化学分析

Biochemical Properties

(E)-Dihydro Efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). The antiviral activity of (E)-Dihydro Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . It interacts with enzymes such as CYP2B6, CYP2A6, CYP3A4/5, and UGT2B7 .

Cellular Effects

(E)-Dihydro Efavirenz has been shown to cause cell death and retard cell proliferation in a range of cell lines . It also changes cell morphology to an epithelial-like phenotype . The behavioral effects of (E)-Dihydro Efavirenz seem to be dose-dependent, mainly mediated by the 5-HT2A receptor .

Molecular Mechanism

(E)-Dihydro Efavirenz exerts its effects at the molecular level by binding to reverse transcriptase, blocking the RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication .

Temporal Effects in Laboratory Settings

The effects of (E)-Dihydro Efavirenz over time in laboratory settings have been studied. For example, when given 600 mg once daily, plasma (E)-Dihydro Efavirenz concentrations were linked not only to poor HIV suppression but also to toxicity .

Metabolic Pathways

(E)-Dihydro Efavirenz is primarily metabolized by CYP2B6 into 8-hydroxyefa-virenz and to a lesser extent via pathways involving CYP2A6, CYP3A4/5, and UGT2B7 .

Transport and Distribution

The transportation of (E)-Dihydro Efavirenz within cells and tissues is a complex process. It’s suggested that transportation can wholly be modeled by concentration and time in a uniform volumetric space .

Subcellular Localization

Understanding the subcellular localization of a drug is crucial for understanding its function and developing effective antiviral drugs .

特性

IUPAC Name |

(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H,19,20)/b6-5+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWHVRKXRMMRPN-GFUIURDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440124-96-9 | |

| Record name | Dihydro efavirenz, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440124969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDRO EFAVIRENZ, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT81GN1Z40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one](/img/new.no-structure.jpg)

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)